

# Application Notes and Protocols for Handling and Shielding Strontium-90 Sources

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and shielding of **Strontium-90** (Sr-90) sources in a laboratory setting. Adherence to these guidelines is crucial for minimizing radiation exposure and ensuring a safe working environment.

## Introduction to Strontium-90

**Strontium-90** is a radioactive isotope of strontium with a half-life of approximately 28.8 years. It is a pure beta emitter, decaying to Yttrium-90 (Y-90), which in turn decays to stable Zirconium-90. Both Sr-90 and its daughter nuclide, Y-90, emit beta particles, which are the primary radiation hazard. Due to its chemical similarity to calcium, Sr-90 can be incorporated into bones and teeth if ingested, posing a significant internal health risk.[\[1\]](#)

The primary applications of Sr-90 in research and medicine include its use as a radioactive tracer and in radiotherapy.

## Decay Characteristics

**Strontium-90** decays via beta emission to Yttrium-90. Y-90 is also a beta emitter with a much shorter half-life of about 64 hours. The beta particles from Y-90 are significantly more energetic than those from Sr-90.

## Radiation Safety Principles: ALARA

All work with radioactive materials must adhere to the ALARA (As Low As Reasonably Achievable) principle.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This is a fundamental concept in radiation protection that strives to minimize radiation doses. The three core tenets of ALARA are:

- Time: Minimize the duration of exposure to a radioactive source.
- Distance: Maximize the distance from a radioactive source.
- Shielding: Use appropriate shielding materials between the source and personnel.

## Shielding for Strontium-90

Effective shielding is critical for minimizing external radiation exposure from Sr-90 sources. The high-energy beta particles emitted by Sr-90 and Y-90 can be effectively stopped by low atomic number (low-Z) materials such as plastic (e.g., Plexiglas, acrylic). Using high-Z materials like lead as the primary shield for beta particles is not recommended as it can lead to the production of more penetrating secondary radiation called Bremsstrahlung (braking radiation).[\[6\]](#)[\[7\]](#)[\[8\]](#)

A two-layered shielding approach is often optimal: a primary shield of a low-Z material to stop the beta particles, followed by a secondary shield of a high-Z material (like lead or tungsten) to attenuate any Bremsstrahlung x-rays produced.[\[9\]](#) Tungsten is a particularly effective shielding material for both beta and Bremsstrahlung radiation.[\[10\]](#)[\[11\]](#)

## Quantitative Shielding Data

The following table summarizes the approximate thickness of various materials required to shield the beta radiation from Sr-90 and Y-90.

| Shielding Material             | Thickness for Sr-90<br>(0.546 MeV $\beta$ ) | Thickness for Y-90<br>(2.27 MeV $\beta$ ) | Notes                                                                                                                                                                 |
|--------------------------------|---------------------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Plastic<br>(Acrylic/Plexiglas) | ~1 mm                                       | ~1.1 cm[12]                               | Recommended primary shielding material to minimize Bremsstrahlung production. Approximately 1 cm is sufficient to stop the high-energy beta particles from Y-90. [13] |
| Aluminum                       | ~0.5 mm                                     | ~5 mm[9]                                  | A low-Z metal that can be used for beta shielding.                                                                                                                    |
| Lead                           | Not Recommended as Primary Shield           | Not Recommended as Primary Shield         | High Bremsstrahlung production. If used, it should be as a secondary shield after a low-Z material.                                                                   |
| Tungsten                       | Effective                                   | Effective                                 | High-density material effective for both beta and Bremsstrahlung shielding.[10][11]                                                                                   |

## Experimental Protocols

### Protocol for Receiving and Opening Packages

#### Containing Strontium-90

Objective: To safely receive and unpack a shipment of **Strontium-90**, ensuring no contamination of personnel or the laboratory.

Materials:

- Personal Protective Equipment (PPE): Lab coat, safety glasses, and two pairs of disposable gloves.
- Survey meter with a beta probe (e.g., pancake G-M detector).
- Wipe test kit (swabs, vials, and scintillation fluid).
- Absorbent paper.
- Shielding materials (Plexiglas shields).
- Logbook for radioactive material inventory.

**Procedure:**

- Visual Inspection: Upon arrival, visually inspect the package for any signs of damage (e.g., crushing, leaks). If the package is damaged, do not handle it. Notify the Radiation Safety Officer (RSO) immediately.
- Survey Exterior of Package: Place the package in a designated radioactive material handling area. Survey the exterior of the package with a survey meter to check for external contamination. Record the readings in the logbook.
- Wipe Test Exterior: Perform a wipe test on the exterior of the package. Place the wipe in a scintillation vial, add cocktail, and count in a liquid scintillation counter to check for removable contamination.
- Don PPE: Wear a lab coat, safety glasses, and two pairs of disposable gloves.
- Open Outer Package: Carefully open the outer package.
- Survey Inner Package: Survey the inner package with the survey meter.
- Wipe Test Inner Package: Perform a wipe test on the inner package and count it.
- Open Inner Package: Carefully open the inner package, which contains the source vial.

- Visual Inspection of Source Vial: Visually inspect the source vial for any signs of damage or leakage.
- Wipe Test of Source Vial: Perform a wipe test on the exterior of the source vial and count it.
- Verify Shipment: Check that the radionuclide, activity, and chemical form match the information on the purchase order and shipping documents.
- Log and Store: Record the receipt of the source in the radioactive material inventory log. Place the source vial in a properly labeled and shielded container in a designated and secure storage location.
- Survey and Dispose of Packaging: Survey all packing materials for contamination. If clean, deface or remove all radiation symbols before disposing of them in the regular trash. If contaminated, dispose of as radioactive waste.
- Final Survey: Survey your hands and work area for any contamination. Remove and dispose of gloves properly. Wash hands thoroughly.



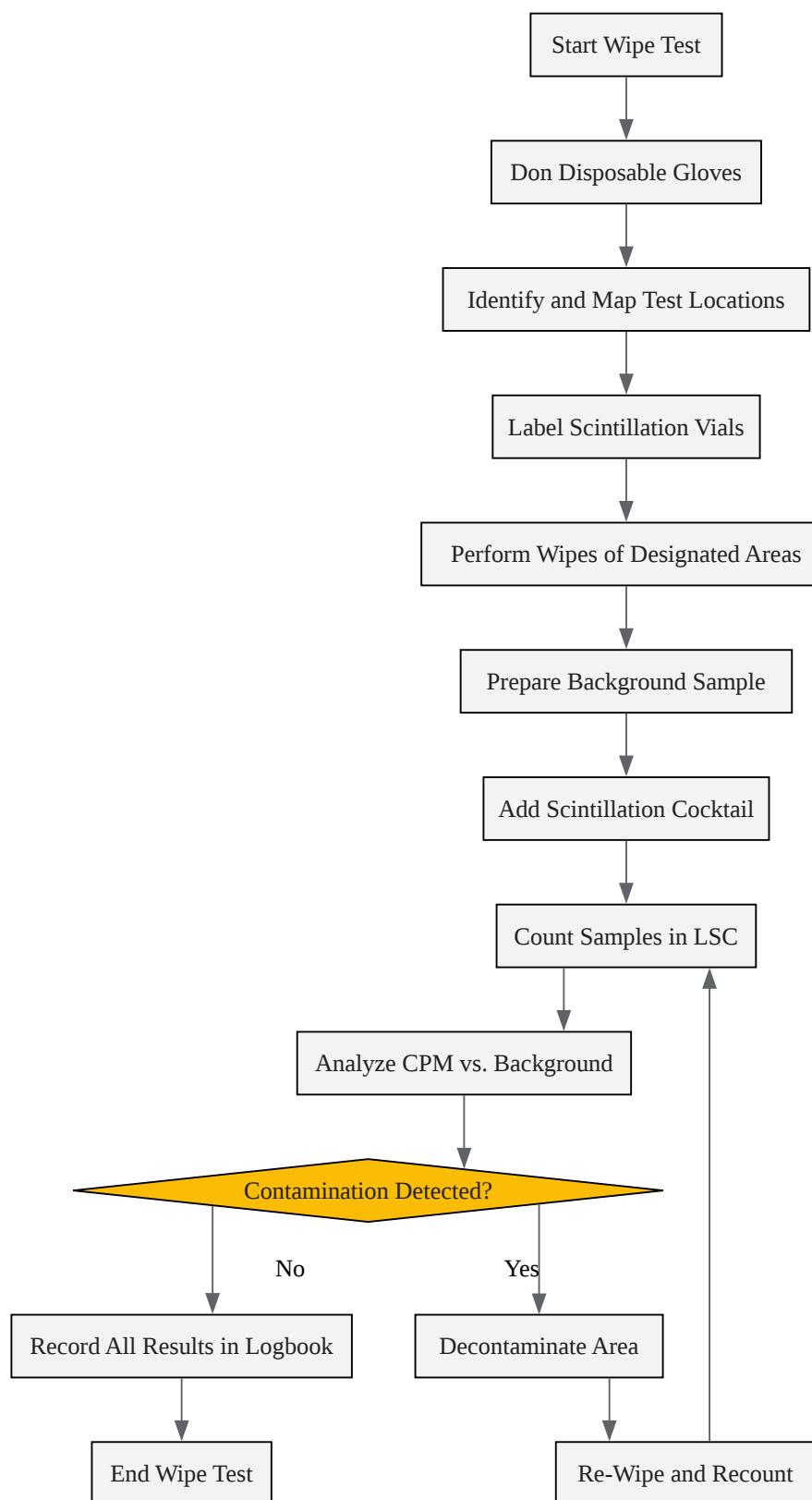
[Click to download full resolution via product page](#)

**Figure 1:** Workflow for receiving and opening a **Strontium-90** source package.

## Protocol for Performing a Wipe Test for Removable Contamination

Objective: To detect and quantify removable radioactive contamination in a work area.

Materials:


- Wipe test kit (filter paper or swabs).

- Scintillation vials.
- Scintillation cocktail.
- Liquid Scintillation Counter (LSC).
- Laboratory map or logbook for recording locations.
- Disposable gloves.

**Procedure:**

- **Don Gloves:** Put on a pair of disposable gloves.
- **Identify Locations:** Identify the areas to be tested. These should include work surfaces, equipment handles, floor areas, and any other surfaces with the potential for contamination.
- **Label Vials:** Label a scintillation vial for each location to be tested.
- **Perform Wipe:** Take a piece of filter paper or a swab and wipe an area of approximately 100 cm<sup>2</sup> (4x4 inches) with moderate pressure. For irregular surfaces, wipe a representative area.
- **Place Wipe in Vial:** Place the wipe into the corresponding labeled scintillation vial.
- **Repeat for All Locations:** Use a new wipe for each location and repeat the process.
- **Prepare a Background Sample:** Prepare a "blank" or background sample by placing an unused wipe into a scintillation vial.
- **Add Scintillation Cocktail:** In a fume hood, add the appropriate amount of scintillation cocktail to each vial, including the background sample.
- **Count Samples:** Place the vials in the Liquid Scintillation Counter and count for a sufficient time to obtain statistically significant results.
- **Analyze Results:** Compare the counts per minute (CPM) of the sample wipes to the background CPM. A count significantly above background indicates the presence of removable contamination.

- Decontaminate if Necessary: If contamination is found, decontaminate the area using an appropriate cleaning solution and re-wipe to confirm the effectiveness of the decontamination.
- Record Results: Record the results of the wipe test in the laboratory logbook, noting the locations tested and the corresponding CPM values.

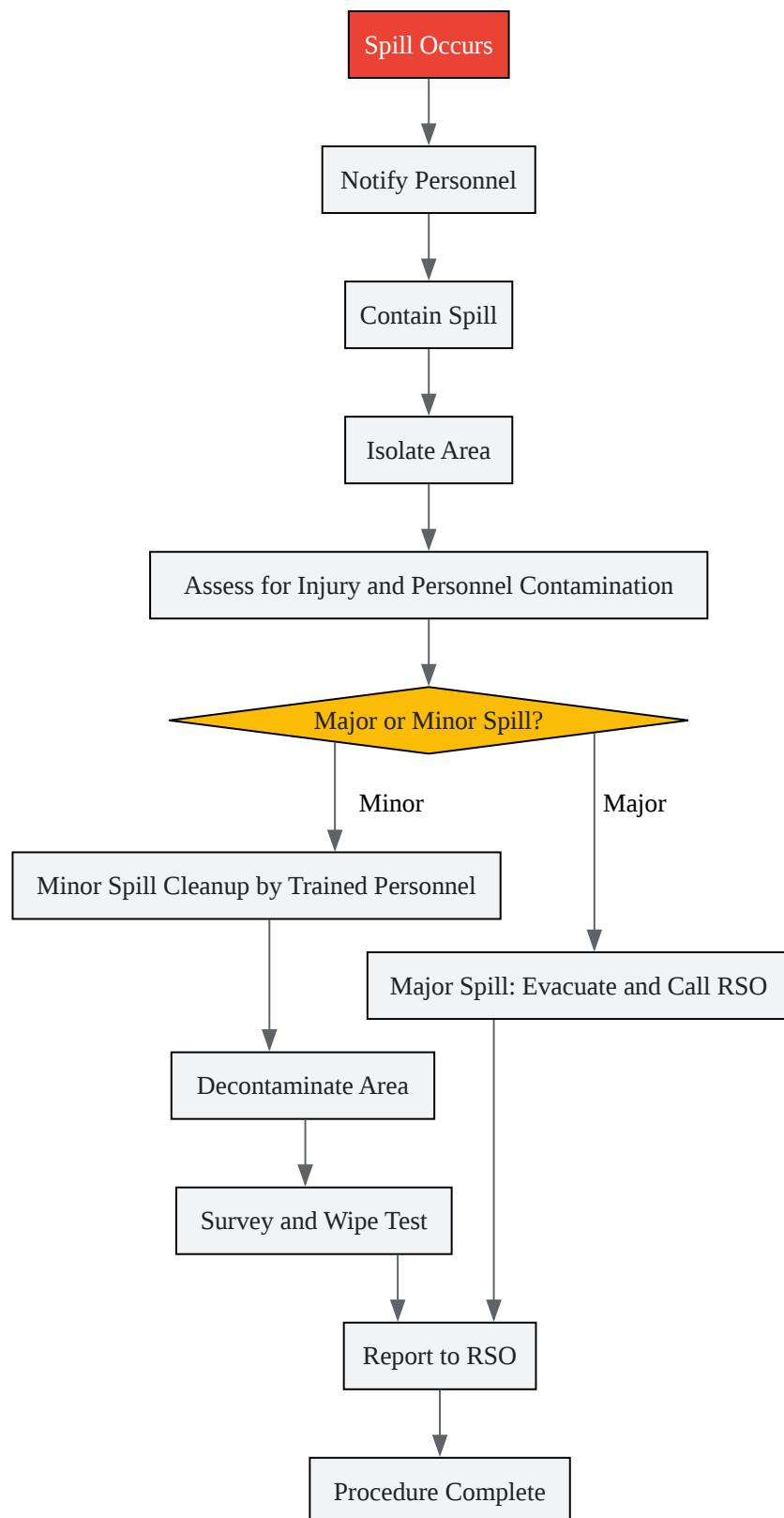


[Click to download full resolution via product page](#)

**Figure 2:** Workflow for performing a radioactive wipe test.

## Emergency Protocol for a Strontium-90 Spill

Objective: To safely manage and decontaminate a spill of **Strontium-90**, minimizing personnel exposure and the spread of contamination.


### Materials:

- Spill kit containing:
  - Absorbent materials (pads, paper towels).
  - Decontamination solution.
  - Plastic bags for radioactive waste.
  - "Caution - Radioactive Material" tape and signs.
  - Forceps or tongs.
  - Extra PPE (gloves, booties, lab coat).
- Survey meter with a beta probe.
- Wipe test supplies.

### Procedure:

- NOTIFY: Immediately notify everyone in the area of the spill.
- CONTAIN:
  - If the spill is liquid, cover it with absorbent paper.
  - If the spill is solid, lightly dampen the material to prevent it from becoming airborne.
- ISOLATE:
  - Cordon off the affected area with "Caution - Radioactive Material" tape.

- Prevent anyone from entering the contaminated area.
- ASSESS:
  - If there is any injury, attend to the injury first. Medical attention takes precedence over decontamination.
  - If clothing is contaminated, carefully remove it and place it in a labeled plastic bag.
  - If skin is contaminated, flush with lukewarm water and mild soap.
- DECONTAMINATE (Minor Spill):
  - For minor spills (small volume, low activity, contained area), trained laboratory personnel can perform the cleanup.
  - Wear appropriate PPE (lab coat, safety glasses, two pairs of gloves, booties).
  - Working from the outside in, clean the spill area with absorbent material and decontamination solution.
  - Place all contaminated materials in a labeled radioactive waste bag.
- SURVEY:
  - After the initial cleanup, survey the area with a survey meter to check for residual contamination.
  - Perform wipe tests to confirm that removable contamination is below acceptable limits.
- REPORT: Report the spill to the Radiation Safety Officer, providing details of the incident and the cleanup procedure.
- MAJOR SPILL: For major spills (large volume, high activity, widespread contamination, or personnel contamination), evacuate the area immediately, secure the entrance, and contact the Radiation Safety Officer for assistance. Do not attempt to clean up a major spill without expert guidance.

[Click to download full resolution via product page](#)**Figure 3:** Decision-making workflow for a **Strontium-90** spill.

## Personal Protective Equipment (PPE)

When handling **Strontium-90** sources, the following PPE is mandatory:

- Lab Coat: To protect clothing from contamination.
- Safety Glasses: To protect the eyes from splashes.
- Disposable Gloves: Two pairs should be worn, with the outer pair being changed frequently, especially if contamination is suspected.

## Waste Disposal

All waste contaminated with **Strontium-90** must be disposed of in designated and properly labeled radioactive waste containers. Segregate waste based on its physical form (solid, liquid, sharps). Follow the institution's specific radioactive waste disposal procedures.

## Dosimetry

Personnel working with significant quantities of **Strontium-90** should wear personal dosimeters (e.g., whole-body and ring badges) to monitor their radiation dose. These dosimeters should be exchanged and processed at the frequency recommended by the institution's Radiation Safety Officer.

By implementing these protocols and adhering to the principles of ALARA, researchers, scientists, and drug development professionals can safely work with **Strontium-90** sources, minimizing risks and ensuring a secure laboratory environment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [stuarthunt.com](http://stuarthunt.com) [stuarthunt.com]

- 2. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 3. ALARA - Keeping Radiation Exposure to a Minimum | RaySafe [raysafe.com]
- 4. 11 ALARA Principles to Minimize Radiation Exposure [ramsoft.com]
- 5. Basic Radiation Safety in Laboratories | SLC [slcgrouponline.com]
- 6. youtube.com [youtube.com]
- 7. Bremsstrahlung [physics.uwb.edu.pl]
- 8. Bremsstrahlung - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimal radiation shielding for beta and bremsstrahlung radiation emitted by (89)Sr and (90)Y: validation by empirical approach and Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. case.edu [case.edu]
- 13. Section 9 - Radiation Protection Principles | UMSL [umsl.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Handling and Shielding Strontium-90 Sources]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230875#protocols-for-handling-and-shielding-strontium-90-sources>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)